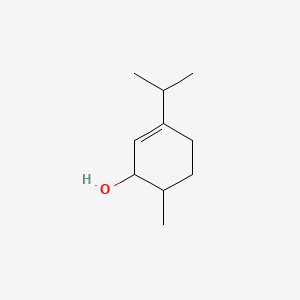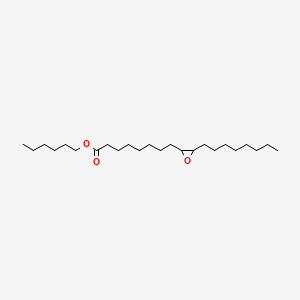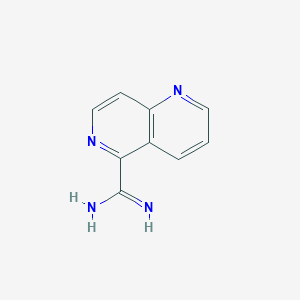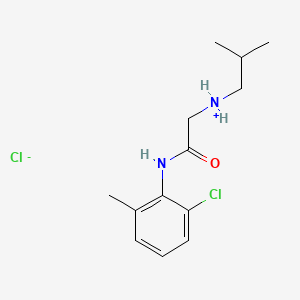![molecular formula C44H58BNO2 B13751353 N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is a complex organic compound that features a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate typically involves the acylation of benzo[b]furan derivatives. The process begins with the preparation of 2-acetylbenzo[b]furan, which is achieved by reacting salicylaldehyde with chloroacetone in the presence of potassium carbonate . The resulting 2-acetylbenzo[b]furan is then subjected to further reactions to introduce the tributylammonium and butyltriphenylborate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group in the benzofuran ring to a secondary alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reducing the carbonyl group to a secondary alcohol.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group in the benzofuran ring yields a secondary alcohol derivative .
Scientific Research Applications
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran core can interact with biological macromolecules, potentially affecting their function and activity . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzo[b]thiophene: Similar in structure but contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Acetylindolyl-3-acetic acid: Contains an indole ring instead of a benzofuran ring.
Uniqueness
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is unique due to its combination of a benzofuran core with tributylammonium and butyltriphenylborate groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C44H58BNO2 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C22H34NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h4-18H,2-3,19H2,1H3;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1 |
InChI Key |
FSGFFBHNHRVHID-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


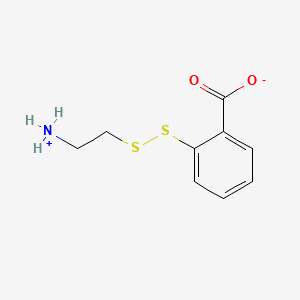
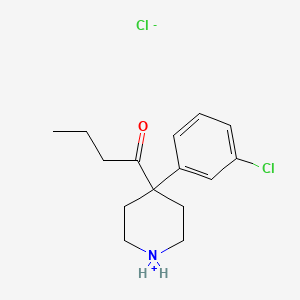


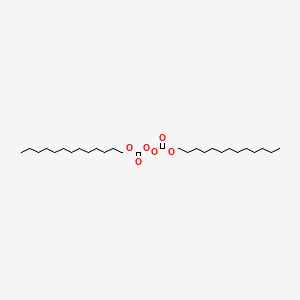
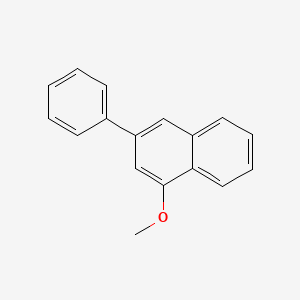
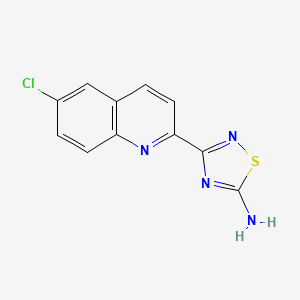
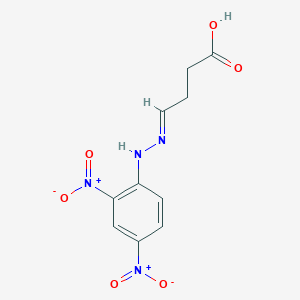
![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
